molecular formula C8H4Br2O2 B12856124 3,7-Dibromophthalide

3,7-Dibromophthalide

Cat. No.: B12856124
M. Wt: 291.92 g/mol
InChI Key: VTFWVULRNNIEBF-UHFFFAOYSA-N
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Description

3,7-Dibromophthalide is a brominated derivative of phthalide, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 3rd and 7th positions of the phthalide ring, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromophthalide typically involves the bromination of phthalide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, with the presence of a radical initiator such as benzoyl peroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromophthalide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives have shown promising biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The exact mechanism of action of 3,7-Dibromophthalide depends on its specific application and the biological target. Generally, the compound interacts with cellular components through its bromine atoms, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit or modify the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    3-Bromophthalide: A mono-brominated derivative with similar reactivity but different biological activity.

    3,7-Dichlorophthalide: A chlorinated analogue with distinct chemical properties and applications.

    Phthalide: The parent compound, which lacks the bromine atoms and has different reactivity and biological activity.

Uniqueness: 3,7-Dibromophthalide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological properties. This dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for developing new therapeutic agents .

Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

3,7-dibromo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7H

InChI Key

VTFWVULRNNIEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2Br

Origin of Product

United States

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